molecular formula C12H14O2 B253458 3-(1,2-Dimethyl-1-propenyl)benzoic acid

3-(1,2-Dimethyl-1-propenyl)benzoic acid

Cat. No.: B253458
M. Wt: 190.24 g/mol
InChI Key: ZIYWBEWMBVLFEP-UHFFFAOYSA-N
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Description

3-(1,2-Dimethyl-1-propenyl)benzoic acid is a benzoic acid derivative characterized by a 1,2-dimethylpropenyl substituent at the third position of the aromatic ring.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(3-methylbut-2-en-2-yl)benzoic acid

InChI

InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

ZIYWBEWMBVLFEP-UHFFFAOYSA-N

SMILES

CC(=C(C)C1=CC(=CC=C1)C(=O)O)C

Canonical SMILES

CC(=C(C)C1=CC(=CC=C1)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key similarities and differences between 3-(1,2-Dimethyl-1-propenyl)benzoic acid and related benzoic acid derivatives:

Table 1: Comparison of Benzoic Acid Derivatives

Compound Name Substituent Position/Group Key Properties/Activities Toxicity (LD50, mice oral) References
This compound 3-(1,2-dimethylpropenyl) High lipophilicity; underexplored bioactivity Not reported
1-<i>p</i>-(3,3-Dimethyl-1-triazeno)benzoic acid (DM-COOK) 4-(3,3-dimethyltriazeno) Selective antimetastatic activity; non-cytotoxic No significant toxicity observed
3-(2-Methyl-1H-imidazol-1-yl)benzoic acid 3-(2-methylimidazole) Used in combinatorial libraries; potential enzyme modulation Not reported
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy and propenoic acid Antioxidant; used in supplements, cosmetics LD50: ~1,000 mg/kg (estimated)
3-Methylbenzoic acid derivatives 3-methyl (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) N,O-bidentate directing groups for catalysis Not reported

Structural and Functional Comparisons

DM-COOK (1-<i>p</i>-(3,3-Dimethyl-1-triazeno)benzoic acid)
  • Structural Differences: The triazeno group in DM-COOK introduces nitrogen-rich functionality, enabling selective antimetastatic activity in Lewis lung carcinoma models. In contrast, the dimethylpropenyl group in the target compound may prioritize steric effects over direct biochemical interactions .
  • Biological Activity : DM-COOK inhibits spontaneous metastasis by 90% without affecting primary tumor growth or cytotoxicity, suggesting a unique mechanism distinct from cytotoxic benzoic acid derivatives .
3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
  • Applications : Part of the TocrisScreenPlus library (1,280 compounds), this derivative highlights the role of heterocyclic substituents in drug discovery. The imidazole group may enhance binding to metalloenzymes or receptors, though specific data are lacking .
Caffeic Acid
  • Physicochemical Properties : The 3,4-dihydroxy groups confer strong antioxidant activity, making it valuable in food and cosmetic industries. Its lower lipophilicity compared to 3-(1,2-dimethylpropenyl)benzoic acid likely improves aqueous solubility but reduces membrane permeability .
3-Methylbenzoic Acid Derivatives
  • Catalytic Utility : Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit N,O-bidentate directing groups, useful in metal-catalyzed C–H functionalization reactions. This contrasts with the dimethylpropenyl group, which may hinder coordination due to steric bulk .

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids () identify molecular connectivity indices (0JA, 1JA) and cross-factor JB as critical predictors of acute oral toxicity (LD50) in mice.

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